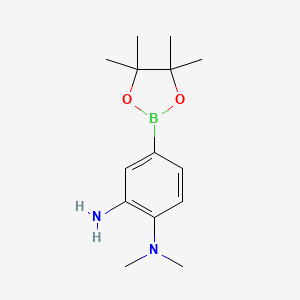

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is an organic compound with the molecular formula C14H23BN2O2. It is a derivative of benzene and contains a boron atom within a dioxaborolane ring. This compound is known for its applications in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis reactions . For instance, it can react with phenylamine and ketone compounds to produce arylamines .

Mode of Action

The compound’s mode of action is primarily through its role as a reactant in organic synthesis . It can participate in reactions to form new compounds, such as arylamines . .

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various chemical reactions, leading to the formation of different organic compounds .

Result of Action

As an intermediate in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .

Action Environment

The compound is stable in air and soluble in some organic solvents such as ethanol and dimethylformamide . These environmental factors could influence its action, efficacy, and stability.

Preparation Methods

The synthesis of 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine typically involves the reaction of 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester using oxidizing agents such as hydrogen peroxide or sodium perborate[][3].

Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of various substituted boronic esters.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and oxidizing agents (e.g., H2O2, NaBO3). The reaction conditions vary depending on the desired product and the specific reaction being performed [3][3].

Scientific Research Applications

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine has several scientific research applications:

Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of boronic esters and acids.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where boronic esters serve as key intermediates in the synthesis of drug candidates.

Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.

Comparison with Similar Compounds

Similar compounds to 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine include:

4-(Dimethylamino)phenylboronic Acid Pinacol Ester: This compound has a similar structure but lacks the dioxaborolane ring, making it less stable and less versatile in certain reactions.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is structurally similar but has different reactivity and applications due to the presence of the aniline group.

Phenylboronic Acid: A simpler boronic acid derivative that is widely used in organic synthesis but lacks the enhanced stability and reactivity provided by the dioxaborolane ring.

The uniqueness of this compound lies in its stability, versatility, and ability to form stable boronate complexes, making it a valuable compound in various scientific and industrial applications .

Biological Activity

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is a synthetic compound characterized by its unique dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. The following sections provide an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C14H22BNO2

- Molecular Weight : 222.09 g/mol

- CAS Number : 1047644-76-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group enhances its reactivity and specificity towards certain enzymes and receptors.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. It binds selectively to the inactive conformation of CDK6, impacting its activity and potentially leading to anti-cancer effects .

- Interaction with Protein Targets : The dioxaborolane moiety may facilitate interactions with proteins involved in signaling pathways, enhancing the compound's efficacy in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

- Case Study 1 : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways .

- Case Study 2 : A study reported that the compound effectively inhibits tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

The compound's biological profile extends beyond anticancer properties:

- Antimicrobial Activity : Preliminary investigations indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in vitro | |

| Tumor Growth Inhibition | Significant reduction | |

| Antimicrobial | Effective against bacteria |

Research Findings

Research on this compound has yielded promising results:

- Selectivity for CDK6 : Studies have shown that the compound selectively inhibits CDK6 over other kinases, which is crucial for minimizing side effects in cancer therapies .

- Synthetic Approaches : Various synthetic routes have been explored to optimize yield and purity of the compound, enhancing its availability for biological testing .

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are needed to fully establish its safety in clinical settings .

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUTGAHPTUWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.